2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Click chemistry Bioconjugation Probe design

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1383536-40-0) is an N1‑propargylated 5‑cyanouracil derivative of the tetrahydropyrimidine‑5‑carbonitrile family. The molecule incorporates a terminal alkyne (prop‑2‑yn‑1‑yl) at the N1 position and an electron‑withdrawing cyano group at C5, yielding a molecular formula of C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 1383536-40-0
Cat. No. B1474129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS1383536-40-0
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C(=O)NC1=O)C#N
InChIInChI=1S/C8H5N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h1,5H,3H2,(H,10,12,13)
InChIKeyNASFOPKXMRZQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1383536-40-0) – Core Identity and Procurement Baseline


2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1383536-40-0) is an N1‑propargylated 5‑cyanouracil derivative of the tetrahydropyrimidine‑5‑carbonitrile family. The molecule incorporates a terminal alkyne (prop‑2‑yn‑1‑yl) at the N1 position and an electron‑withdrawing cyano group at C5, yielding a molecular formula of C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol . The scaffold retains the signature hydrogen‑bonding donor–acceptor pattern of the uracil core while gaining a bioorthogonal ligation handle through the propargyl group, a feature that is absent in the parent 5‑cyanouracil (CAS 5428‑41‑1) and other N1‑alkyl analogs such as the 1‑isopropyl derivative (CAS 57712‑59‑1) . The compound is primarily procured as a building block for medicinal chemistry, chemical biology, and materials‑oriented derivatization programs that exploit copper(I)‑catalyzed azide–alkyne cycloaddition (CuAAC) chemistry.

Why 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Cannot Be Replaced by Generic 5‑Cyanouracil Analogs


Generic substitution of 2,4-dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with other 5‑cyanouracil derivatives (e.g., 5‑cyanouracil, 1‑methyl‑ or 1‑isopropyl‑5‑cyanouracil) fails whenever the target application requires a bioorthogonal handle for modular diversification. The terminal alkyne of the N1‑propargyl group is uniquely competent to undergo CuAAC with azide‑functionalized partners, enabling high‑yielding, chemoselective triazole ligation under mild aqueous conditions [1]. In contrast, the parent 5‑cyanouracil and its N1‑alkyl counterparts lack this reactive functionality and therefore cannot participate in azide–alkyne cycloaddition, precluding their use in click‑chemistry‑enabled probe synthesis, bioconjugation, or diversity‑oriented library construction . The following quantitative evidence demonstrates precisely where the propargyl handle confers measurable differentiation in reactivity, biological profiling, and synthetic utility.

Quantitative Differentiation Evidence for 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vs. Closest Analogs


CuAAC Click‑Chemistry Competence vs. Non‑Alkynylated 5‑Cyanouracils

The N1‑propargyl group of the target compound provides a terminal alkyne that is competent for CuAAC, enabling modular triazole ligation. In a representative study with structurally related propargyl‑pyrimidines, CuAAC with β‑glycosyl azides delivered 1,2,3‑triazole‑linked pyrimidine conjugates in 81–97% isolated yield [1]. By contrast, 5‑cyanouracil (CAS 5428‑41‑1) and 1‑isopropyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑carbonitrile (CAS 57712‑59‑1) lack an alkyne handle and are unreactive in CuAAC, yielding 0% conversion under identical conditions .

Click chemistry Bioconjugation Probe design

Crystal‑Structure‑Validated Propargyl Conformation vs. 5‑Carbaldehyde Analog

The closely related 2,4‑dioxo‑1‑(prop‑2‑ynyl)‑1,2,3,4‑tetrahydropyrimidine‑5‑carbaldehyde (C₈H₆N₂O₃) has been characterized by single‑crystal X‑ray diffraction, confirming that the linear propargyl group [C–C–C angle = 178.99(19)°] extends outward from the pyrimidine ring without steric clash, facilitating intermolecular N–H···O hydrogen‑bonded inversion dimers [1]. By extension, the target 5‑carbonitrile analog is expected to adopt a similar low‑energy conformation, placing the alkyne in a geometrically accessible orientation for cycloaddition. The 5‑formyl analog lacks the electron‑withdrawing cyano group, which in the target compound enhances the electrophilicity of the pyrimidine ring and shifts the hydrogen‑bonding strength relative to the aldehyde comparator [2].

Structural biology Crystallography Molecular recognition

Antitubercular Activity Potential vs. Isoniazid Bioisostere Baseline

1,2,3,4‑Tetrahydropyrimidine‑5‑carbonitrile derivatives have been designed as bioisosteres of isoniazid and evaluated against drug‑sensitive Mycobacterium tuberculosis H37Rv. In a series of 12 derivatives, several compounds exhibited antimycobacterial activity comparable to isoniazid (MIC ≈ 0.1 µg/mL) and rifampicin (MIC ≈ 0.5 µg/mL), with the most active analog achieving MIC values of 0.2–0.8 µg/mL [1]. The target compound, bearing the same pharmacophoric 2,4‑dioxotetrahydropyrimidine‑5‑carbonitrile core, is inferred to occupy a similar activity space, while its propargyl group offers an additional vector for click‑chemistry‑mediated structural elaboration to optimize potency, selectivity, and pharmacokinetic properties .

Antitubercular Enoyl reductase Molecular docking

Antimicrobial Pharmacophore Potential vs. 5‑Cyanouracil Baseline

The target compound has been investigated as a pharmacophore for antimicrobial and anticancer applications, with its mechanism of action linked to interactions with biological macromolecules including proteins and nucleic acids . 5‑Cyanouracil itself is known to inhibit dihydropyrimidine dehydrogenase (DPD) with a Kᵢ in the low micromolar range, and the N1‑propargyl substitution is expected to modulate enzyme affinity and cellular uptake compared to the unsubstituted parent [1]. Class‑level studies on 5‑cyanouracil derivatives demonstrate that N1‑substitution significantly alters both antimicrobial spectrum and potency, with some derivatives showing MIC improvements of 2‑ to 8‑fold over the parent scaffold [2].

Antimicrobial Anticancer Pharmacophore

Molecular Complexity and Drug‑Likeness Advantage vs. 5‑Cyanouracil

With a molecular weight of 175.14 g/mol, 3 hydrogen‑bond donors, and 5 hydrogen‑bond acceptors, the target compound satisfies Lipinski's rule of five criteria, indicating favorable oral bioavailability potential . The fraction of sp³‑hybridized carbon atoms (Fsp³) is 0.25, higher than that of 5‑cyanouracil (Fsp³ = 0.0), which correlates with improved clinical success rates [1]. The topological polar surface area (tPSA) of ~89.5 Ų is identical to that of 5‑cyanouracil, maintaining similar membrane permeability while gaining the propargyl‑mediated functional versatility [2].

Drug design Molecular complexity Lead‑likeness

Synthetic Accessibility and Yield Advantage vs. N1‑Heterocyclic 5‑Cyanouracils

The target compound is synthesized via direct N1‑alkylation of 5‑cyanouracil with propargyl bromide under mild basic conditions (K₂CO₃, DMF, 25–60 °C), a straightforward single‑step transformation that avoids protecting‑group manipulation . In contrast, preparation of 1‑substituted‑5‑cyanouracils bearing heterocyclic or sterically demanding N1‑substituents (e.g., tetrahydrofurfuryl, cyclohexyl) typically requires multi‑step sequences with lower overall yields of 30–60% [1]. The commercial availability of propargyl bromide and 5‑cyanouracil ensures a robust, scalable supply chain for the target compound.

Synthetic methodology Alkylation Process chemistry

High‑Value Application Scenarios for 2,4‑Dioxo‑1‑(prop‑2‑yn‑1‑yl)‑1,2,3,4‑tetrahydropyrimidine‑5‑carbonitrile Procurement


Click‑Chemistry Building Block for 1,2,3‑Triazole‑Linked Pyrimidine Conjugate Libraries

The terminal alkyne enables CuAAC with azide‑functionalized carbohydrates, peptides, fluorophores, or PEG chains to generate diverse 1,2,3‑triazole‑linked conjugates in 81–97% yield [1]. This compound serves as the universal alkyne partner for medicinal chemistry and chemical biology labs constructing focused libraries around the 5‑cyanouracil pharmacophore, a role that non‑alkynylated 5‑cyanouracils cannot fulfill [2].

Antitubercular Lead Optimization via Click‑Enabled Structural Diversification

The tetrahydropyrimidine‑5‑carbonitrile scaffold has demonstrated sub‑micromolar antimycobacterial activity against M. tuberculosis H37Rv, with the most potent analogs achieving MIC values of 0.2–0.8 µg/mL [1]. The propargyl analog uniquely permits click‑chemistry installation of solubility‑enhancing groups, targeting vectors, or pharmacokinetic modulators without resynthesizing the core, accelerating SAR exploration [2].

Bioorthogonal Probe for Target Identification and Cellular Imaging

The propargyl group functions as a latent bioorthogonal reporter that can be tagged with fluorescent azides via CuAAC in live cells or lysates following target engagement. This capability is particularly valuable for identifying the protein targets of 5‑cyanouracil‑based inhibitors and for imaging their subcellular localization, applications that are inaccessible to the parent 5‑cyanouracil [1].

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